

# The Discovery and Isolation of 2-Picoline: A Technical History

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## Compound of Interest

Compound Name: **2-Methylpyridine**

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This guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of 2-picoline (**2-methylpyridine**). It details the historical progression from its initial extraction from coal tar to modern industrial synthesis routes. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data for reference.

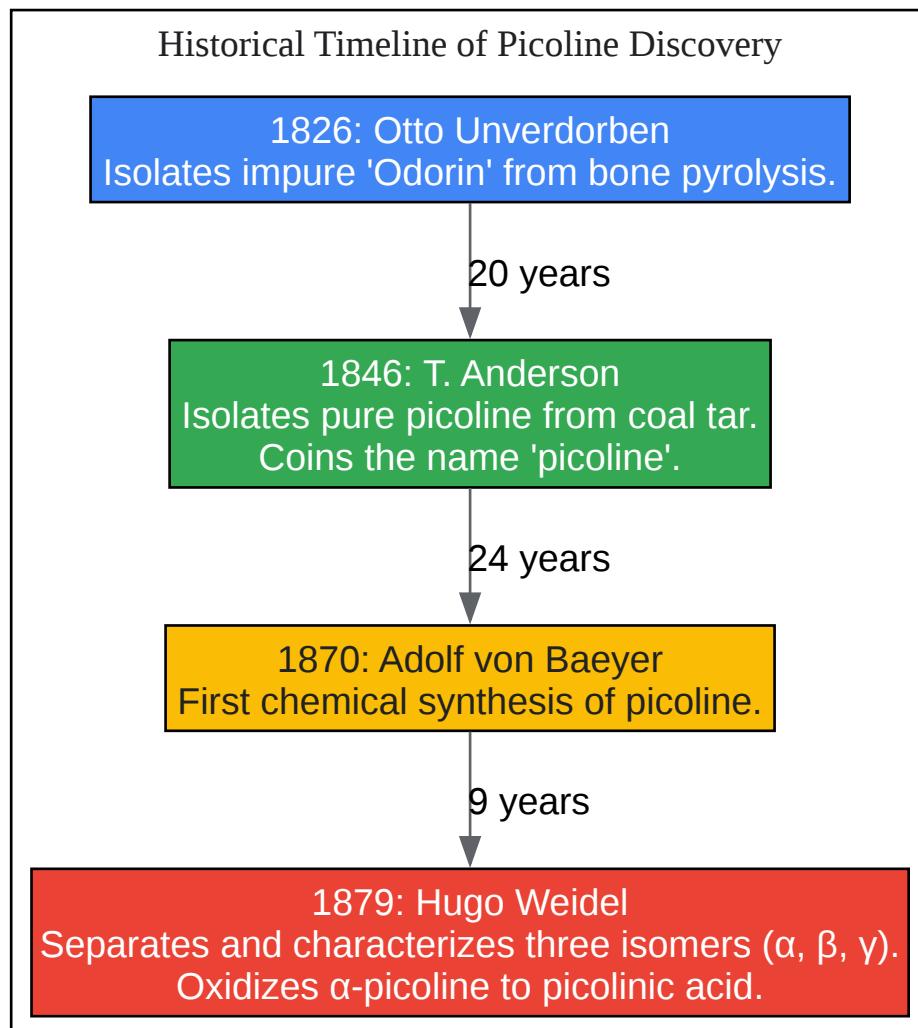
## Historical Discovery and Elucidation

The history of 2-picoline is intertwined with the initial investigations into the chemical constituents of coal tar and bone oil in the 19th century. Initially, the isomers of picoline were not distinguished and were isolated as a mixture.

In 1826, the German chemist Otto Unverdorben first obtained an impure mixture of pyridine bases, which he named "Odorin," by the pyrolysis of bones.<sup>[1]</sup> However, the first isolation of picoline in a pure form is credited to the Scottish chemist Dr. Thomas Anderson in 1846.<sup>[1][2]</sup> Anderson isolated the compound from coal tar and gave it the name "picoline," derived from the Latin words *pix* (tar) and *oleum* (oil).<sup>[1]</sup>

It was not until 1879 that the Austrian chemist Hugo Weidel successfully isolated and characterized the three distinct isomers of picoline, which he designated  $\alpha$ -,  $\beta$ -, and  $\gamma$ -picoline. <sup>[1]</sup> Weidel's key contribution was differentiating the isomers through chemical degradation. He subjected each isomer to oxidation with potassium permanganate, which transformed them into their corresponding carboxylic acids. The acid derived from  $\alpha$ -picoline (2-picoline) was named picolinic acid, while the acid from  $\beta$ -picoline was identified as nicotinic acid.<sup>[1]</sup> This chemical

transformation was crucial in proving that the picolines were indeed methyl-substituted pyridines.



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A timeline of key discoveries in the history of picoline.

## Physicochemical Data of Picoline Isomers

The differentiation of picoline isomers is critical for their application. Their physical properties, while similar, allow for separation through methods like fractional distillation.

Property	2-Picoline ( $\alpha$ -picoline)	3-Picoline ( $\beta$ -picoline)	4-Picoline ( $\gamma$ -picoline)
CAS Number	109-06-8	108-99-6	108-89-4
Molar Mass	93.13 g/mol	93.13 g/mol	93.13 g/mol
Appearance	Colorless to faint yellow liquid	Colorless liquid	Colorless liquid
Density	0.943 g/mL	0.957 g/mL	0.955 g/mL
Melting Point	-70 °C	-18 °C	3.6 °C
Boiling Point	128-129 °C	141 °C	145.4 °C
pKa (conjugate acid)	5.94	5.63	5.98

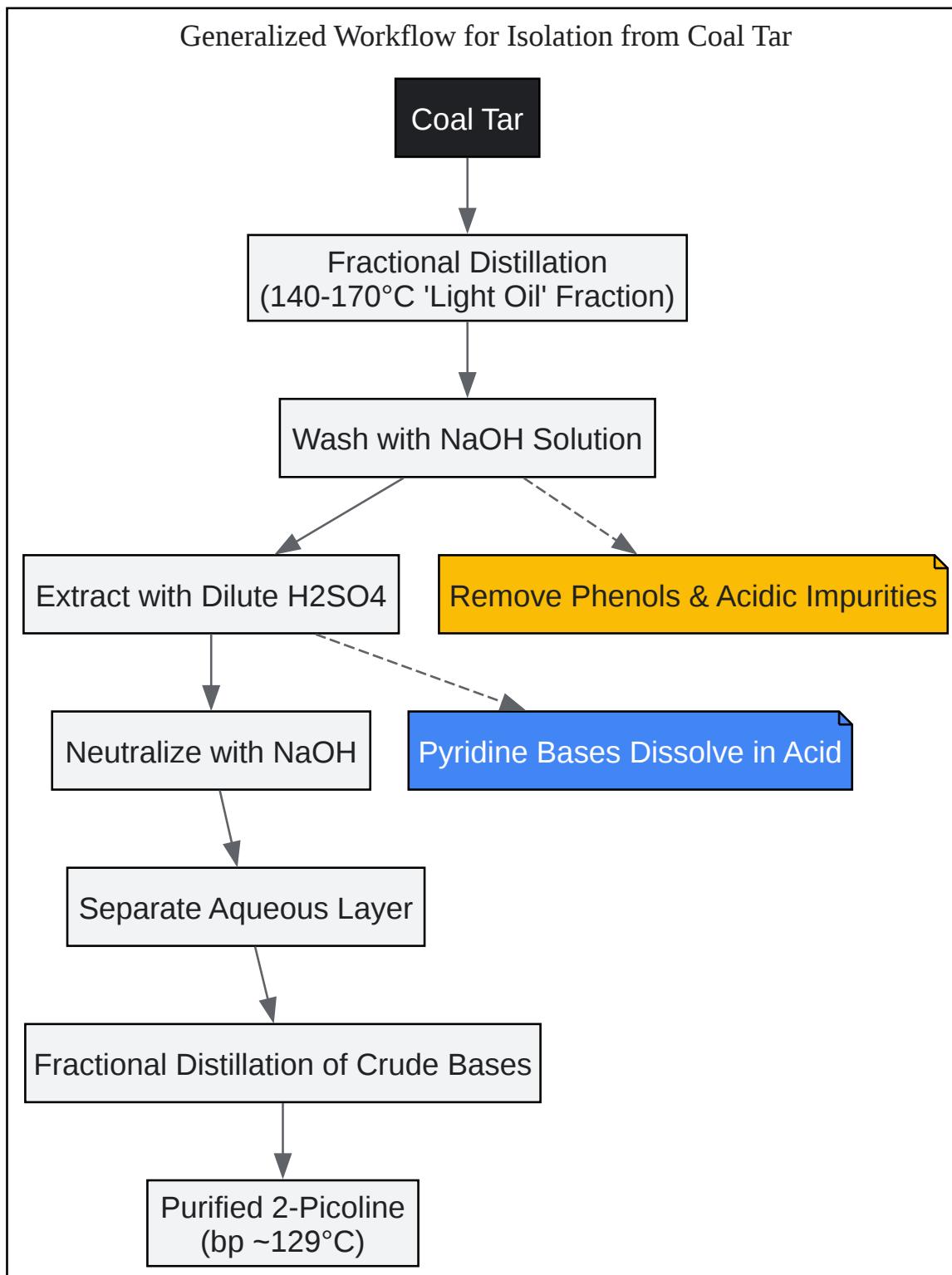
Data sourced from  
multiple references.[\[1\]](#)  
[\[2\]](#)[\[3\]](#)

## Isolation and Synthesis Methodologies

The methods for obtaining 2-picoline have evolved from simple extraction from natural sources to highly optimized, large-scale synthetic chemical processes.

### Historical Isolation from Coal Tar

Coal tar, a viscous liquid byproduct of the coking of coal, was the primary source of pyridine bases until the 1950s.[\[4\]](#) The isolation process relies on the basicity of the pyridine ring.



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Workflow for isolating picolines from coal tar.

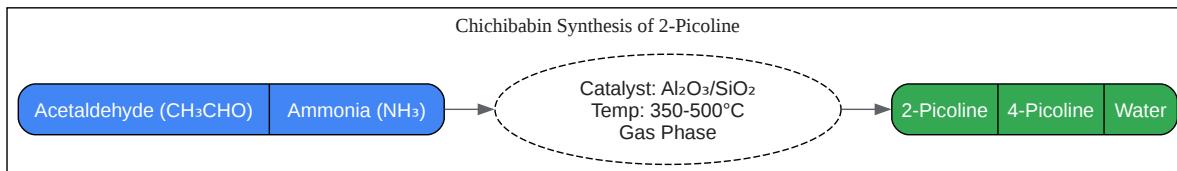
### Experimental Protocol: Generalized Isolation from Coal Tar

- **Fractional Distillation:** Crude coal tar is subjected to fractional distillation. The "light oil" fraction, typically boiling between 140-170°C, contains the bulk of pyridine and its methylated homologs, including the picolines.
- **Removal of Acidic Components:** The collected fraction is washed with a dilute solution of sodium hydroxide (NaOH). This step removes acidic compounds, primarily phenols, by converting them into water-soluble sodium phenates.
- **Acid Extraction:** The dephenolated oil is then treated with a dilute mineral acid, such as sulfuric acid ( $H_2SO_4$ ). The basic picolines react to form water-soluble sulfate salts and are extracted into the aqueous phase, leaving neutral hydrocarbons behind.
- **Liberation of Free Bases:** The aqueous acid extract is separated and neutralized with a strong base (e.g., NaOH). This process regenerates the free picoline bases, which are immiscible with water and form a separate layer.
- **Final Purification:** The separated layer of crude pyridine bases is dried and subjected to a final, careful fractional distillation. Due to their different boiling points, 2-picoline (~129°C), 3-picoline (~141°C), and 4-picoline (~145°C) can be separated.

## Modern Synthetic Routes

Today, 2-picoline is produced almost exclusively through chemical synthesis, which provides higher purity and is not dependent on coal production.[\[2\]](#)

1. **Chichibabin Pyridine Synthesis:** This is a major industrial method involving the gas-phase condensation of aldehydes or ketones with ammonia over a solid acid catalyst.[\[1\]](#) To produce a mixture of 2-picoline and 4-picoline, acetaldehyde and ammonia are passed over a catalyst like alumina ( $Al_2O_3$ ) or silica-alumina at high temperatures.[\[1\]](#)[\[2\]](#)



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### Chichibabin synthesis of 2-picoline and 4-picoline.

#### Experimental Protocol: Industrial Chichibabin Synthesis

- Reactant Preparation: Gaseous acetaldehyde and ammonia are mixed, typically in a specific molar ratio.
- Catalytic Conversion: The gas mixture is passed through a fixed-bed reactor containing a solid oxide catalyst (e.g., fluorinated alumina or a zeolite). The reactor is maintained at a high temperature, generally between 350°C and 500°C.[1]
- Condensation and Separation: The product stream exiting the reactor is cooled to condense the picolines and water. The crude organic layer is separated from the aqueous layer.
- Purification: The mixture of 2-picoline and 4-picoline is separated by fractional distillation.

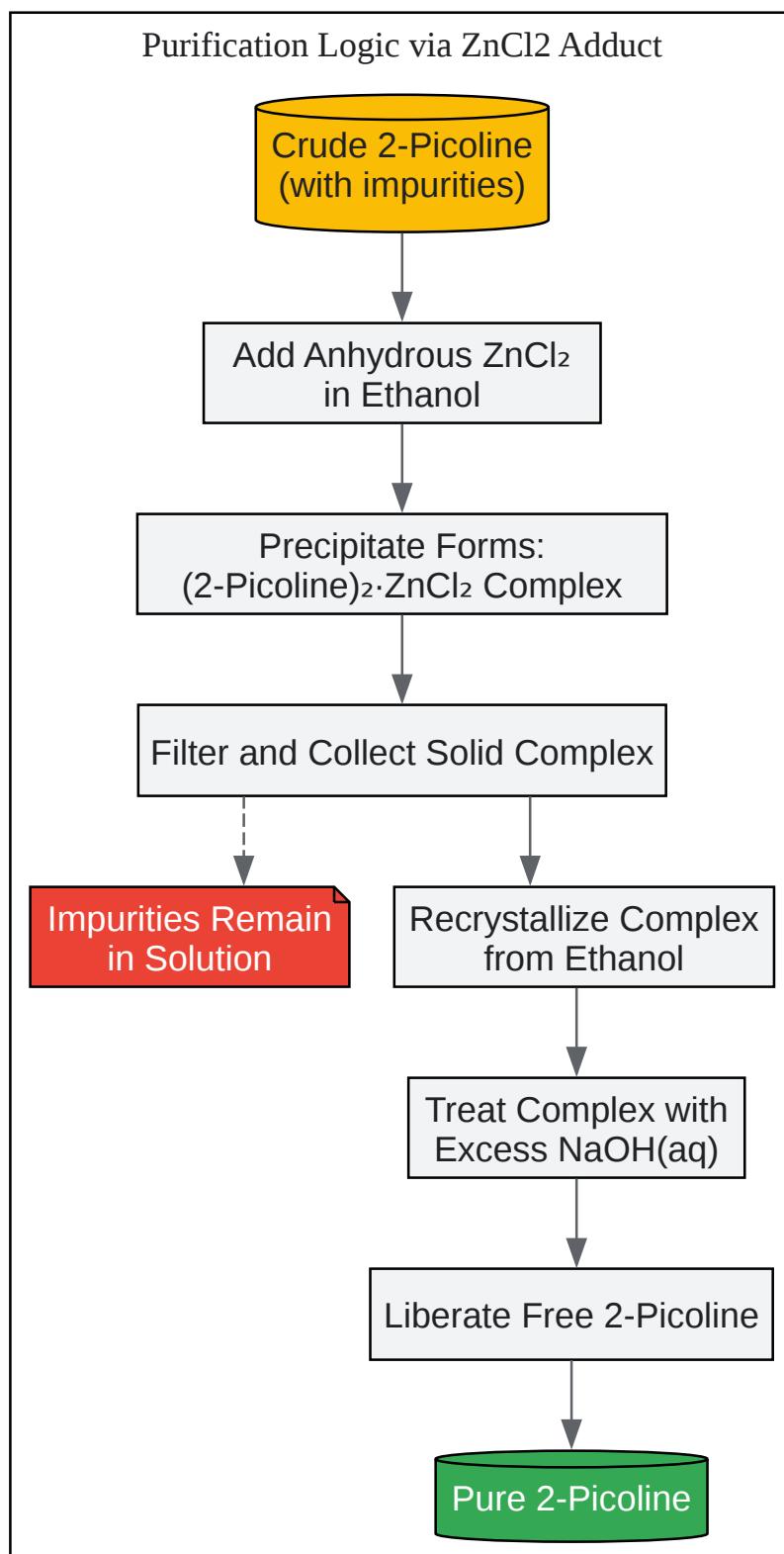
2. Acetone and Acrylonitrile Route: A more selective route to 2-picoline involves the condensation of acetone and acrylonitrile. This reaction forms an intermediate, 5-oxohexanenitrile, which then cyclizes to yield 2-picoline.[2] This method avoids the co-production of 4-picoline.

## Purification via Zinc Chloride Adduct Formation

A classic laboratory method for purifying 2-picoline from mixtures or removing tenacious impurities involves the formation of a crystalline zinc chloride complex. This method leverages the coordinate covalent bond formed between the nitrogen of the picoline and the zinc atom.

### Experimental Protocol: Purification via $\text{ZnCl}_2$ Complex

- **Complex Formation:** Anhydrous zinc chloride ( $\text{ZnCl}_2$ ) is dissolved in a suitable solvent, such as absolute ethanol containing a small amount of concentrated HCl. The crude 2-picoline is then added to this solution. A crystalline precipitate of the complex,  $(\text{C}_6\text{H}_7\text{N})_2\cdot\text{ZnCl}_2$ , forms.
- **Recrystallization:** The solid complex is collected by filtration. For higher purity, it is recrystallized from absolute ethanol. This step is effective at excluding isomers and other impurities that do not form the complex as readily or have different solubilities.
- **Liberation of 2-Picoline:** The purified crystalline complex is dissolved or suspended in water and treated with an excess of a strong base solution, such as 30-40% NaOH. The hydroxide ions displace the picoline from the zinc complex, precipitating zinc hydroxide ( $\text{Zn}(\text{OH})_2$ ) and liberating the free 2-picoline.
- **Final Isolation:** The liberated 2-picoline, which is immiscible with the aqueous solution, is separated. It can be further purified by drying over a suitable agent (e.g., solid KOH) followed by distillation.



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Logical workflow for the purification of 2-picoline.

## Conclusion

The journey of 2-picoline from a foul-smelling component of coal tar to a precisely manufactured chemical intermediate showcases over a century of progress in organic chemistry. The early work of chemists like Anderson and Weidel laid the foundation for understanding this important class of heterocyclic compounds. Today, highly efficient synthetic methods, such as the Chichibabin synthesis, allow for the large-scale production required for its widespread use in the agrochemical, pharmaceutical, and polymer industries. The detailed protocols for its isolation and purification remain vital tools for researchers and chemical professionals.

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